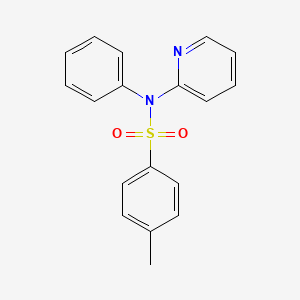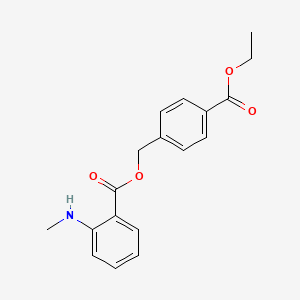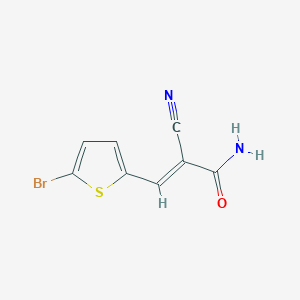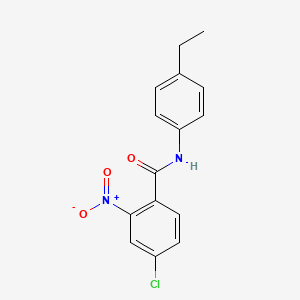![molecular formula C21H25BrN2O2 B5709725 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)
1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine, also known as BDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its anticancer activity through the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. This compound has also been shown to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, bacteria, and fungi. This compound has also been shown to cross the blood-brain barrier, suggesting that it may have potential applications in the treatment of neurological disorders. Furthermore, this compound has been shown to exhibit low toxicity in vitro and in vivo, suggesting that it may be a safe and effective drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine in lab experiments is its ability to inhibit the growth of cancer cells, bacteria, and fungi. This makes this compound a promising candidate for the development of new anticancer and antimicrobial drugs. Furthermore, this compound has been shown to exhibit low toxicity in vitro and in vivo, suggesting that it may be a safe and effective drug candidate. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the research on 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine. One direction is to further investigate the mechanism of action of this compound and its potential applications in the treatment of cancer and microbial infections. Another direction is to explore the use of this compound as a drug delivery system for the treatment of neurological disorders. Additionally, the synthesis of new derivatives of this compound may lead to the development of more potent and selective anticancer and antimicrobial agents.
Métodos De Síntesis
The synthesis of 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine involves the reaction between 4-bromo-3,5-dimethylphenol and benzyl piperazine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to form the final compound. This method has been reported in the literature and has been used to synthesize this compound in high yields.
Aplicaciones Científicas De Investigación
1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine has been shown to exhibit potential applications in pharmaceutical research. It has been reported to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains. Furthermore, this compound has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(4-bromo-3,5-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c1-16-12-19(13-17(2)21(16)22)26-15-20(25)24-10-8-23(9-11-24)14-18-6-4-3-5-7-18/h3-7,12-13H,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTXHKLYFKLYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)

![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)


![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)

![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)
